molecular formula C15H20N4O2 B7635610 6-methyl-N-(2-morpholin-4-ylethyl)imidazo[1,2-a]pyridine-2-carboxamide

6-methyl-N-(2-morpholin-4-ylethyl)imidazo[1,2-a]pyridine-2-carboxamide

Cat. No. B7635610
M. Wt: 288.34 g/mol
InChI Key: KAYZWPGGEGWTLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-N-(2-morpholin-4-ylethyl)imidazo[1,2-a]pyridine-2-carboxamide, also known as MPI-0479605, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was developed by Myriad Pharmaceuticals and is currently being studied for its ability to inhibit the activity of a protein called TANK-binding kinase 1 (TBK1). TBK1 is known to play a crucial role in a variety of cellular processes, including immune response, inflammation, and cell survival, making it an attractive target for drug development.

Mechanism of Action

6-methyl-N-(2-morpholin-4-ylethyl)imidazo[1,2-a]pyridine-2-carboxamide exerts its pharmacological effects by selectively inhibiting the activity of TBK1, a serine/threonine kinase that plays a critical role in the innate immune response. TBK1 is known to activate several downstream signaling pathways that regulate the expression of genes involved in inflammation, cell survival, and antiviral defense mechanisms. By inhibiting TBK1 activity, 6-methyl-N-(2-morpholin-4-ylethyl)imidazo[1,2-a]pyridine-2-carboxamide can modulate these signaling pathways and potentially provide therapeutic benefits in various disease states.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-methyl-N-(2-morpholin-4-ylethyl)imidazo[1,2-a]pyridine-2-carboxamide have been extensively studied in preclinical models. In vitro studies have shown that this compound can inhibit the phosphorylation of several downstream targets of TBK1, including IRF3 and STAT1, which are involved in the regulation of innate immune response. In vivo studies have demonstrated that 6-methyl-N-(2-morpholin-4-ylethyl)imidazo[1,2-a]pyridine-2-carboxamide can suppress tumor growth and metastasis in various cancer models, potentially through its effects on TBK1-mediated signaling pathways.

Advantages and Limitations for Lab Experiments

6-methyl-N-(2-morpholin-4-ylethyl)imidazo[1,2-a]pyridine-2-carboxamide has several advantages for use in laboratory experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying the role of TBK1 in various disease states. Additionally, this compound has demonstrated efficacy in preclinical models, suggesting that it has the potential to be developed into a therapeutic agent. However, there are also some limitations to the use of 6-methyl-N-(2-morpholin-4-ylethyl)imidazo[1,2-a]pyridine-2-carboxamide in laboratory experiments. One of the main limitations is the lack of clinical data on its safety and efficacy, which may limit its translational potential.

Future Directions

There are several future directions for research on 6-methyl-N-(2-morpholin-4-ylethyl)imidazo[1,2-a]pyridine-2-carboxamide. One potential area of interest is the development of combination therapies that target TBK1 and other signaling pathways involved in cancer progression. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical trials, which may ultimately lead to its approval as a therapeutic agent. Finally, the identification of biomarkers that can predict response to 6-methyl-N-(2-morpholin-4-ylethyl)imidazo[1,2-a]pyridine-2-carboxamide may help to identify patients who are most likely to benefit from this treatment.

Synthesis Methods

The synthesis of 6-methyl-N-(2-morpholin-4-ylethyl)imidazo[1,2-a]pyridine-2-carboxamide is a multi-step process that involves the use of several chemical reagents and intermediates. The starting material for the synthesis is 2-amino-6-methylpyridine, which is then subjected to a series of reactions to introduce the morpholine and carboxamide groups. The final step involves the addition of an imidazole ring to the molecule, resulting in the formation of 6-methyl-N-(2-morpholin-4-ylethyl)imidazo[1,2-a]pyridine-2-carboxamide. The synthesis of this compound has been described in detail in several scientific publications, and it is considered to be a well-established method.

Scientific Research Applications

6-methyl-N-(2-morpholin-4-ylethyl)imidazo[1,2-a]pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in various disease states. One of the most promising areas of research is in the field of cancer therapy, where TBK1 is known to play a critical role in promoting tumor growth and survival. Several preclinical studies have demonstrated the efficacy of 6-methyl-N-(2-morpholin-4-ylethyl)imidazo[1,2-a]pyridine-2-carboxamide in inhibiting TBK1 activity and suppressing tumor growth in various cancer models, including lung cancer, breast cancer, and melanoma.

properties

IUPAC Name

6-methyl-N-(2-morpholin-4-ylethyl)imidazo[1,2-a]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-12-2-3-14-17-13(11-19(14)10-12)15(20)16-4-5-18-6-8-21-9-7-18/h2-3,10-11H,4-9H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYZWPGGEGWTLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C(=O)NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-N-(2-morpholin-4-ylethyl)imidazo[1,2-a]pyridine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.